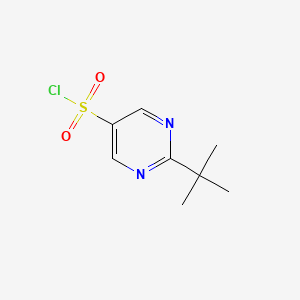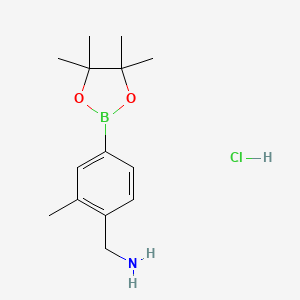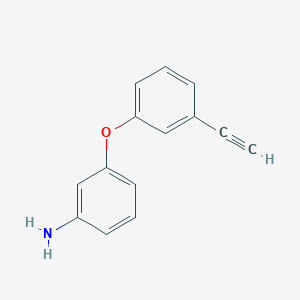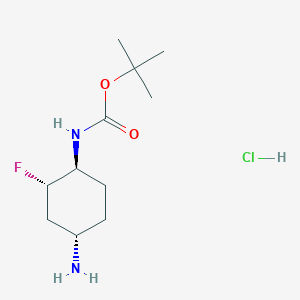
2-Tert-butylpyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylpyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₁ClN₂O₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butylpyrimidine-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-tert-butylpyrimidine. This reaction typically uses chlorosulfonic acid as the sulfonating agent, which reacts with 2-tert-butylpyrimidine to form the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
2-Tert-butylpyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of biological pathways.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-tert-butylpyrimidine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including the formation of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups, used in amide activation systems.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound used in organic synthesis.
2-Fluoropyridine: A fluorinated pyridine derivative with similar reactivity.
Uniqueness
2-Tert-butylpyrimidine-5-sulfonyl chloride is unique due to its specific functional groups and reactivity. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical reactions, while the tert-butyl group enhances its stability and reactivity compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C8H11ClN2O2S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
2-tert-butylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)7-10-4-6(5-11-7)14(9,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
IBTNDUFBCAHJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)

